molecular formula C19H26N2O5 B6349240 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-08-5

4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349240
CAS No.: 1326810-08-5
M. Wt: 362.4 g/mol
InChI Key: KFLVOEALOYODKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid involves multiple stepsCommon synthetic methods include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atoms. Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of diazaspiro compounds exhibit various pharmacological activities, including:

  • Anticancer Activity : Studies have shown that certain diazaspiro compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific structural modifications in compounds like 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may enhance these effects, making it a candidate for further investigation in cancer therapeutics .
  • Neurological Applications : There is emerging evidence suggesting that compounds with similar structures can act on neurotransmitter systems, potentially offering treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The targeting of tau proteins has been highlighted as a significant mechanism through which these compounds may exert their effects .

TRPM8 Antagonism

The compound has been explored for its antagonistic properties against the TRPM8 ion channel, which is involved in sensory perception and pain pathways. By modulating TRPM8 activity, it could provide new avenues for pain management therapies .

Synthesis and Structural Modifications

Research into the synthesis of this compound has focused on optimizing yield and enhancing biological activity through structural modifications. Various synthetic routes have been documented, showcasing the versatility of the diazaspiro framework in medicinal chemistry .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Similar Diazaspiro CompoundsTRPM8 Antagonist
Other DerivativesNeuroprotective

Table 2: Synthesis Methods

Synthesis MethodDescriptionReference
Method AUtilizes acylation techniques for modification
Method BEmploys cyclization reactions for spiro formation

Case Study 1: Anticancer Properties

In a study published in 2020, researchers evaluated the anticancer effects of various diazaspiro compounds, including derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting a strong potential for development into a therapeutic agent .

Case Study 2: Neurological Research

A recent investigation into the neurological effects of diazaspiro compounds highlighted their ability to modulate tau protein interactions in neuronal cells. This study posited that such modulation could lead to decreased neurodegeneration and improved cognitive function in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Biological Activity

The compound 4-(3-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic class of compounds, which have garnered interest due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spiro structure that contributes to its biological activity. The molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a notable presence of both methoxy and carboxylic acid functional groups that may influence its interactions with biological targets.

Pharmacological Effects

  • TRPM8 Antagonism : Research indicates that derivatives of diazaspiro compounds, including the one in focus, exhibit antagonistic activity against the transient receptor potential melastatin 8 (TRPM8) channel. This ion channel is implicated in cold sensation and nociception, suggesting potential applications in pain management .
  • G Protein-Coupled Receptor Modulation : The compound may also interact with various G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. The modulation of these receptors can lead to significant physiological effects, including changes in pain perception and inflammation .
  • Anti-inflammatory Properties : Initial studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pathways associated with inflammation and pain .

The biological activity of this compound is likely mediated through:

  • Ion Channel Interaction : By acting as a TRPM8 antagonist, it alters calcium ion flow across cell membranes, which could modulate sensory neuron excitability.
  • Receptor Signaling Pathways : Its interaction with GPCRs may influence downstream signaling cascades involved in pain and inflammation.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant TRPM8 antagonistic effects in vitro, leading to reduced cold sensitivity in animal models .
Study 2Found that modifications to the diazaspiro framework enhanced anti-inflammatory activity in a murine model of arthritis .
Study 3Investigated the pharmacokinetics of the compound, revealing a favorable absorption profile and bioavailability .

Properties

IUPAC Name

4-(3-methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-9-20-10-7-19(8-11-20)21(16(13-26-19)18(23)24)17(22)14-5-4-6-15(12-14)25-2/h4-6,12,16H,3,7-11,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLVOEALOYODKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.